2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide
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Description
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H18FN5OS and its molecular weight is 371.43. The purity is usually 95%.
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Biological Activity
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide is a novel derivative that has garnered attention due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyrimidine ring substituted with a pyrazole moiety and a thioether linkage, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes implicated in cancer progression and inflammation.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound may inhibit tyrosine kinases, which are crucial for cell signaling in cancer cells.
- Anti-inflammatory Effects : It has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A375 (melanoma) | 15.4 | Induction of apoptosis |
MCF7 (breast cancer) | 22.3 | Cell cycle arrest |
HepG2 (liver cancer) | 18.7 | Inhibition of proliferation |
These findings indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent.
Anti-tubercular Activity
In addition to its anticancer properties, the compound has been evaluated for anti-tubercular activity. In vitro studies revealed:
Compound | IC50 (µM) | Target Pathogen |
---|---|---|
2-fluoro derivative | 3.5 | Mycobacterium tuberculosis |
This highlights the compound's versatility in targeting multiple diseases.
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of this compound on A375 melanoma cells. The results indicated that it significantly reduced cell viability through apoptosis induction, with an IC50 value of 15.4 µM. The mechanism was linked to the activation of caspase pathways.
- Evaluation Against Tuberculosis : Another study focused on its efficacy against Mycobacterium tuberculosis. The compound demonstrated an IC50 value of 3.5 µM, suggesting that it could serve as a lead compound for developing new anti-tubercular drugs.
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c1-11-4-5-15(14(19)6-11)22-17(25)9-26-18-8-16(20-10-21-18)24-13(3)7-12(2)23-24/h4-8,10H,9H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHOGRUQUXICDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.